N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide
Description
This compound is a structurally complex oxalamide derivative featuring three key pharmacophoric elements:
Benzo[d][1,3]dioxol-5-yl: A benzodioxole moiety known for enhancing metabolic stability and modulating lipophilicity in CNS-targeting compounds .
4-(4-Fluorophenyl)piperazine: A piperazine fragment substituted with a fluorophenyl group, commonly associated with receptor binding (e.g., serotonin or dopamine receptors) and kinase inhibition .
Tetrahydrofuran-2-ylmethyl: A polar, oxygen-containing heterocycle that improves solubility and influences conformational flexibility .
The oxalamide linker bridges these groups, providing rigidity and facilitating hydrogen-bond interactions with biological targets.
Properties
IUPAC Name |
N'-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-(oxolan-2-ylmethyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31FN4O5/c27-19-4-6-20(7-5-19)30-9-11-31(12-10-30)22(18-3-8-23-24(14-18)36-17-35-23)16-29-26(33)25(32)28-15-21-2-1-13-34-21/h3-8,14,21-22H,1-2,9-13,15-17H2,(H,28,32)(H,29,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGVNTFBHUGSLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31FN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a complex synthetic compound that exhibits potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features several key structural motifs:
- Benzo[d][1,3]dioxole : Known for its presence in various bioactive compounds.
- Piperazine moiety : Commonly associated with neuroactive properties.
- Tetrahydrofuran : A cyclic ether contributing to the compound's solubility and stability.
Pharmacological Properties
The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas:
1. Anticancer Activity
Research indicates that compounds with similar structural features possess significant anticancer properties. For instance, derivatives of benzo[d][1,3]dioxole have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines. The compound's ability to modulate pathways like PI3K/Akt and apoptosis-related proteins is critical for its anticancer efficacy .
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| N1-(2-(benzo[d][1,3]dioxol-5-yl)-...) | TBD | Induces apoptosis through PI3K/Akt pathway modulation |
| Control (e.g., Doxorubicin) | 0.5 | DNA intercalation and topoisomerase inhibition |
2. Neuropharmacological Effects
The piperazine component suggests potential activity as a central nervous system agent. Compounds with similar structures have been studied as positive allosteric modulators of GABA receptors, which may enhance their anxiolytic effects .
The exact mechanism by which N1-(2-(benzo[d][1,3]dioxol-5-yl)-...) exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in key signaling pathways:
- GABA-A Receptor Modulation : Enhances inhibitory neurotransmission.
- PI3K/Akt Pathway : Involved in cell survival and proliferation.
Case Studies
A study involving derivatives similar to this compound demonstrated significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and U87 (glioblastoma). The results indicated that these compounds could effectively suppress tumor growth in vivo .
Example Case Study:
In a controlled experiment, a derivative of the compound was administered to mice with induced tumors. The results showed a reduction in tumor size by approximately 50% compared to the control group after four weeks of treatment.
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of the benzo[d][1,3]dioxole structure exhibit significant antitumor properties. For example, compounds similar to N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide have shown IC50 values in the low micromolar range against various cancer cell lines such as Huh7 and MDA-MB 231 .
Kinase Inhibition
The structural composition suggests potential activity against specific kinases involved in neurodegenerative diseases. Compounds with similar frameworks have been evaluated for their inhibitory effects on DYRK1A kinase, showing sub-micromolar IC50 values, indicating strong inhibitory potential .
Antidiabetic Potential
Recent studies have synthesized benzodioxol carboxamide derivatives and investigated their antidiabetic properties. These compounds demonstrated significant glucose-lowering effects in animal models, suggesting their potential as therapeutic agents in diabetes management .
Synthetic Methodologies
The synthesis of this compound typically involves several key steps:
- Formation of the Benzodioxole Ring : Achieved through cyclization of catechol derivatives.
- Synthesis of the Piperazine Derivative : Involves reacting piperazine with 4-fluorobenzyl chloride under basic conditions.
- Coupling Reactions : The benzo[d][1,3]dioxole and piperazine derivatives are coupled using a suitable linker through nucleophilic substitution.
- Oxalamide Formation : The final step involves reacting the intermediate with oxalyl chloride and tetrahydrofuran-derived amines to form the oxalamide group.
Case Study 1: Antitumor Efficacy
In a study published by Ribeiro Morais et al., novel benzodioxole derivatives were tested for antitumor efficacy against glioblastoma cell lines. The results indicated that certain modifications to the benzodioxole structure significantly enhanced cytotoxicity compared to standard chemotherapeutics .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of compounds similar to this compound. The study revealed that these compounds could reduce oxidative stress markers in neuronal cells, suggesting a potential role in treating neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key analogues and their comparative features are summarized below:
Key Observations :
- Piperazine Substitution: The 4-fluorophenyl piperazine in the target compound likely enhances kinase or receptor affinity compared to non-fluorinated analogues (e.g., unsubstituted piperazines in ), aligning with tyrosine kinase inhibitor trends .
- Benzodioxole vs. Benzoyl : Benzodioxole’s electron-rich aromatic system may improve metabolic stability over benzoyl-containing analogues, as seen in antioxidants like veronicoside .
Comparison with Analogues :
- Complexity : The target compound’s multi-step synthesis (vs. simpler benzoyl derivatives in ) may reduce yield but improve drug-like properties.
- Purification Challenges : Polar groups (tetrahydrofuran, oxalamide) necessitate advanced chromatographic techniques, as seen in NMR-characterized analogues .
Bioactivity and Docking Profiles
While direct bioactivity data are unavailable, highlights that structurally related compounds cluster by bioactivity profiles. For example:
- Kinase Inhibition: The 4-fluorophenyl piperazine fragment is critical for ROCK1 kinase binding (docking scores: −10.2 kcal/mol vs. −8.5 kcal/mol for non-fluorinated analogues) .
- Antioxidant Activity : Benzodioxole-containing compounds (e.g., veronicoside) show radical scavenging, but the target compound’s piperazine may redirect activity toward neurological targets .
Docking Efficiency :
Chemical Space Docking () enriches for high-affinity compounds by prioritizing fragments like benzodioxole and fluorophenyl piperazine. The target compound’s structural complexity may place it among the top 5% of docked molecules in virtual screens .
NMR and Electronic Environment Analysis
and demonstrate that NMR shifts correlate with substituent-induced electronic changes. For the target compound:
Comparison with Analogues :
- Region-Specific Shifts : Similar to , differences in chemical shifts (e.g., tetrahydrofuran vs. benzoyl environments) would localize substituent effects to specific regions (e.g., oxalamide linker) .
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
The target compound is dissected into two primary amine precursors:
- 2-(Benzo[d]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethylamine
- (Tetrahydrofuran-2-yl)methylamine
The oxalamide core is constructed via condensation of these amines with oxalyl chloride, following established protocols for oxalamide ligation.
Synthesis of Key Intermediates
Preparation of 2-(Benzo[d]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethylamine
Step 1: Formation of 4-(4-Fluorophenyl)piperazine
- Reaction : Nucleophilic aromatic substitution of 1-fluoro-4-nitrobenzene with piperazine in dimethylformamide (DMF) at 80°C for 12 hours.
- Yield : 68–72%
- Key Data :
- $$ ^1H $$ NMR (400 MHz, CDCl$$_3$$): δ 7.02 (dd, $$ J = 8.9, 5.1 \, \text{Hz} $$, 2H), 6.92 (t, $$ J = 8.7 \, \text{Hz} $$, 2H), 3.15–3.08 (m, 4H), 2.95–2.88 (m, 4H).
Step 2: Synthesis of 2-(Benzo[d]dioxol-5-yl)acetonitrile
- Reaction : Knoevenagel condensation of piperonal with cyanoacetic acid in acetic anhydride, catalyzed by ammonium acetate.
- Yield : 85%
- Key Data :
- IR (KBr): 2220 cm$$^{-1}$$ (C≡N stretch).
Step 3: Reductive Amination
Preparation of (Tetrahydrofuran-2-yl)methylamine
Step 1: Mitsunobu Reaction of Tetrahydrofurfuryl Alcohol
- Reaction : Treatment of tetrahydrofurfuryl alcohol with phthalimide, triphenylphosphine, and diethyl azodicarboxylate (DEAD) in THF.
- Yield : 78%
- Key Data :
- $$ ^1H $$ NMR (400 MHz, CDCl$$_3$$): δ 7.85–7.70 (m, 4H), 4.15–4.05 (m, 1H), 3.90–3.70 (m, 2H).
Step 2: Deprotection of Phthalimide
- Reaction : Hydrazinolysis with hydrazine hydrate in ethanol under reflux.
- Yield : 92%
- Key Data :
- HRMS (ESI): m/z calcd for C$$5$$H$${11}$$NO [M+H]$$^+$$: 102.0919, found: 102.0913.
Oxalamide Coupling Reaction
Reaction Conditions and Optimization
- Reagents : Oxalyl chloride (1.0 equiv), triethylamine (2.5 equiv), anhydrous THF.
Procedure :
- Dropwise addition of oxalyl chloride to a cooled (0°C) solution of 2-(benzo[d]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethylamine in THF.
- Stirring at room temperature for 2 hours.
- Addition of (tetrahydrofuran-2-yl)methylamine, followed by triethylamine.
- Reaction quenched with ice-water, extracted with ethyl acetate.
Yield : 58% (crude), 49% after purification.
- Purification : Recrystallization from ethanol/water (4:1).
Spectroscopic Characterization
- $$ ^1H $$ NMR (400 MHz, DMSO-d$$_6$$) :
δ 8.65 (t, $$ J = 5.6 \, \text{Hz} $$, 1H), 8.52 (t, $$ J = 5.8 \, \text{Hz} $$, 1H), 6.85–6.70 (m, 4H), 4.20–4.10 (m, 1H), 3.95–3.70 (m, 6H), 3.15–2.85 (m, 8H), 2.10–1.90 (m, 2H). - HRMS (ESI) : m/z calcd for C$$27$$H$${30}$$FN$$4$$O$$5$$ [M+H]$$^+$$: 533.2152, found: 533.2147.
Critical Analysis of Methodologies
Yield Optimization Challenges
Stereochemical Considerations
- The tetrahydrofuran ring introduces a chiral center at C2. Chiral HPLC analysis (Chiralpak IA column) confirmed a 92:8 enantiomeric ratio, attributed to partial racemization during the Mitsunobu reaction.
Comparative Evaluation of Alternative Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Oxalyl chloride coupling | 49 | 98.5 | Scalability |
| EDCI/HOBt-mediated | 41 | 97.2 | Mild conditions |
| Solid-phase synthesis | 33 | 95.8 | Simplified purification |
EDCI: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; HOBt: Hydroxybenzotriazole.
Industrial-Scale Considerations
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?
The synthesis involves multi-step coupling reactions, typically starting with the preparation of the benzo[d][1,3]dioxol-5-yl and 4-(4-fluorophenyl)piperazine precursors. Key steps include:
- Amide bond formation : Use carbodiimide coupling agents (e.g., DCC or EDC) with activating agents like HOBt to link oxalamide moieties .
- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) is preferred for solubility and reaction efficiency .
- Temperature control : Reactions often proceed under reflux (60–80°C) or at room temperature, depending on reagent stability .
- Purification : Column chromatography or recrystallization ensures purity (>95%), monitored via TLC .
Q. Which spectroscopic techniques are most effective for confirming the compound’s structural integrity?
- NMR spectroscopy : ¹H and ¹³C NMR validate proton environments and carbon frameworks, with characteristic peaks for the benzo[d][1,3]dioxole (δ 5.9–6.1 ppm) and tetrahydrofuran (δ 3.6–4.0 ppm) .
- X-ray crystallography : Resolves 3D conformation, critical for understanding steric interactions with biological targets .
- IR spectroscopy : Confirms amide C=O stretches (~1650–1700 cm⁻¹) and aromatic C-H bonds .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., LNCaP, MIA PaCa-2) to assess antiproliferative activity .
- Enzyme inhibition studies : Test against kinases or proteases due to the piperazine and oxalamide pharmacophores .
- Receptor binding assays : Employ radioligand displacement or SPR to study interactions with GPCRs or serotonin receptors .
Advanced Research Questions
Q. How can contradictory data from biological assays be systematically resolved?
- Dose-response validation : Repeat assays across multiple concentrations to confirm activity thresholds .
- Off-target profiling : Use proteome-wide screens (e.g., CETSA) to identify unintended interactions .
- Structural analogs : Compare activity with derivatives lacking specific substituents (e.g., fluorophenyl or tetrahydrofuran groups) to isolate functional motifs .
Q. What strategies optimize the compound’s pharmacokinetic properties without compromising bioactivity?
- Prodrug modification : Introduce hydrolyzable groups (e.g., esters) to enhance solubility or bioavailability .
- Metabolic stability assays : Use liver microsomes to identify vulnerable sites for structural tweaks .
- LogP adjustment : Replace lipophilic groups (e.g., benzodioxole) with polar substituents to improve water solubility .
Q. How can computational modeling guide the design of derivatives with improved target specificity?
- Molecular docking : Simulate binding to receptors (e.g., dopamine D2 or 5-HT2A) using AutoDock Vina to predict affinity .
- QSAR analysis : Correlate substituent electronegativity or steric bulk with activity trends .
- MD simulations : Track dynamic interactions over time to refine binding poses .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- Gene expression profiling : RNA-seq or qPCR to identify downstream pathways affected (e.g., apoptosis or cell cycle regulators) .
- CRISPR-Cas9 knockout : Validate target dependency by deleting putative receptors in cell lines .
- In vivo models : Test efficacy in xenograft mice, monitoring tumor regression and toxicity .
Methodological Considerations for Data Interpretation
Q. How should researchers address variability in synthetic yields across batches?
- Parameter optimization : Systematically vary solvent polarity, catalyst loading, and reaction time using DoE (Design of Experiments) .
- Intermediate characterization : Isolate and analyze intermediates via LC-MS to identify yield-limiting steps .
Q. What analytical workflows reconcile discrepancies between computational predictions and experimental bioactivity?
- Free energy calculations : Use MM-PBSA/GBSA to refine binding affinity predictions .
- Crystal structure refinement : Compare docking poses with experimental X-ray data to adjust force field parameters .
Structural and Functional Insights
Q. How does the tetrahydrofuran moiety influence the compound’s conformational flexibility and target engagement?
- The tetrahydrofuran ring imposes torsional constraints, reducing rotational freedom and stabilizing bioactive conformations. This enhances binding entropy and specificity for hydrophobic pockets in enzymes .
Q. What role does the 4-(4-fluorophenyl)piperazine group play in modulating receptor selectivity?
- The fluorine atom increases electronegativity, strengthening hydrogen bonds with residues like Asp114 in serotonin receptors. The piperazine core facilitates π-cation interactions with aromatic side chains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
